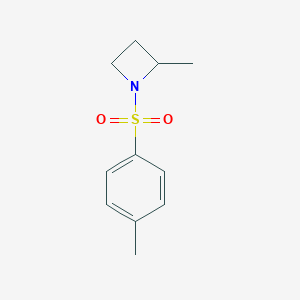

Azetidine, 2-methyl-1-(p-tolylsulfonyl)-

Description

Historical Development of Azetidine Research

The historical foundation of azetidine chemistry traces back to the early twentieth century, marking a significant milestone in heterocyclic organic chemistry. The history of azetidine compounds extends to 1907, when the first Schiff base reaction from aniline and aldehyde cycloaddition reaction was documented. This pioneering work established the fundamental understanding of four-membered nitrogen heterocycles and initiated decades of research into their unique properties and synthetic applications. The development of azetidine chemistry gained substantial momentum following Alexander Fleming's preparation of penicillin, which highlighted the importance of four-membered ring systems in biological activity and spurred the need for more active compounds against bacterial and fungal resistance.

Throughout the subsequent decades, azetidine research evolved from basic structural studies to sophisticated synthetic methodologies. The systematic investigation of azetidine derivatives revealed their potential as building blocks for complex molecular architectures. Researchers discovered that azetidines could be prepared through various synthetic routes, including the reduction of azetidinones using lithium aluminum hydride, and more effectively through mixtures of lithium aluminum hydride and aluminum trichloride. The field experienced significant advancement with the development of specialized synthetic approaches such as Couty's azetidine synthesis, which became one of the most efficient methods for preparing azetidines from readily available beta-amino alcohols.

The modern era of azetidine chemistry has been characterized by the exploration of photochemical synthesis methods and strain-release strategies. Recent developments have introduced photocatalytic radical approaches for accessing densely functionalized azetidines, demonstrating the continuous evolution of synthetic methodologies in this field. These advances have positioned azetidine chemistry as a dynamic area of research with applications extending from pharmaceutical development to materials science.

Significance of Four-Membered Nitrogen Heterocycles

Four-membered nitrogen-containing heterocycles occupy a unique position in organic chemistry due to their distinctive structural properties and reactivity patterns. Azetidines, as saturated four-membered rings containing one nitrogen atom, exhibit characteristics that differentiate them from both their three-membered aziridine counterparts and larger ring systems. The significance of these heterocycles stems from their ability to serve as versatile substrates in organic chemistry for the design and preparation of biologically active compounds through functionalization of different ring positions.

The structural rigidity imparted by the four-membered ring system contributes significantly to the biological activity of azetidine-containing compounds. This rigidity, combined with the polar nature of the nitrogen atom, creates specific three-dimensional arrangements that can interact favorably with biological targets. The four-membered ring motif has been identified as an important structural element in various natural products and pharmaceutical compounds, where it contributes to enhanced binding affinity and selectivity.

The synthetic utility of four-membered nitrogen heterocycles extends beyond their direct application as pharmacophores. These compounds serve as valuable building blocks for the synthesis of other nitrogen-containing molecules with potential biological properties. The strain inherent in the four-membered ring system provides a driving force for various ring-opening and ring-expansion reactions, enabling the construction of larger and more complex heterocyclic frameworks. This reactivity profile makes azetidines particularly valuable in diversity-oriented synthesis approaches where multiple structural variants can be accessed from a common precursor.

Strain Theory in Four-Membered Heterocyclic Systems

The strain characteristics of four-membered heterocyclic systems represent a fundamental aspect of their chemical behavior and reactivity. Four-membered rings exhibit less strain compared to three-membered rings, in accordance with the minimization of ring strain through ring deformation. This intermediate strain level creates a balance between stability and reactivity that makes four-membered heterocycles particularly useful in synthetic applications.

The bond angle strain in four-membered rings significantly affects their spectroscopic properties, with vibrational infrared frequencies shifted toward higher values compared to acyclic analogs. The carbon-hydrogen stretching vibrations of small ring compounds typically exhibit frequencies ranging from 2900 to 3080 wavenumbers, with azetidine specifically showing carbon-hydrogen stretching at 2966 wavenumbers. This spectroscopic signature provides valuable diagnostic information for the identification and characterization of four-membered heterocycles.

The thermodynamic features of four-membered heterocycles are directly influenced by the presence of heteroatoms within the ring structure. The substitution of carbon atoms with nitrogen introduces additional electronic effects that modulate the overall strain energy of the system. These electronic modifications can either stabilize or destabilize the ring system depending on the specific substitution pattern and the presence of additional functional groups.

The strain energy stored in four-membered rings serves as a driving force for various chemical transformations. Ring-opening reactions of azetidines can be activated through coordination with Lewis acids or through the introduction of electron-withdrawing groups that enhance the electrophilic character of specific ring positions. This strain-release reactivity has been exploited in modern synthetic methodologies, including photocatalytic approaches that utilize the energy released upon ring opening to drive subsequent transformations.

Electronic Properties of N-Sulfonyl Azetidines

The electronic properties of nitrogen-sulfonyl azetidines represent a critical aspect of their chemical behavior and synthetic utility. The introduction of a sulfonyl group at the nitrogen atom significantly modifies the electronic distribution within the four-membered ring system, creating distinct reactivity patterns compared to unsubstituted azetidines. The electron-withdrawing nature of the sulfonyl group reduces the basicity of the nitrogen atom while simultaneously activating specific positions within the ring toward nucleophilic attack.

The para-tolylsulfonyl group, commonly referred to as the tosyl group, serves multiple functions in azetidine chemistry. Beyond its role as a protecting group for the nitrogen atom, the tosyl substituent influences the regioselectivity of ring-opening reactions. Studies have demonstrated that nitrogen-tosylazetidines undergo regioselective ring opening with zinc halides, with iodide ions preferentially attacking the benzylic position due to its enhanced electrophilic character. This regioselectivity arises from the combined effects of the electron-withdrawing sulfonyl group and the stabilization provided by the aromatic system.

The electronic influence of the para-tolylsulfonyl group extends to the conformational preferences of the azetidine ring. The bulky nature of the tosyl substituent restricts rotation around the nitrogen-sulfur bond, creating defined conformational states that can influence the overall three-dimensional structure of the molecule. These conformational effects are particularly important in stereoselective reactions where the spatial arrangement of substituents determines the outcome of chemical transformations.

Spectroscopic studies of nitrogen-sulfonyl azetidines reveal characteristic signatures that reflect their unique electronic environment. The presence of the sulfonyl group introduces additional vibrational modes in infrared spectroscopy, while nuclear magnetic resonance spectroscopy shows distinctive chemical shifts for protons in proximity to the electron-withdrawing substituent. These spectroscopic properties provide valuable tools for the characterization and structural elucidation of nitrogen-sulfonyl azetidine derivatives.

Positional Significance of 2-Methyl Substitution

The introduction of a methyl substituent at the 2-position of the azetidine ring creates profound effects on both the physical properties and chemical reactivity of the heterocyclic system. The 2-methyl substitution pattern represents one of the most common and synthetically accessible modifications of the azetidine framework, providing a means to introduce chirality and modify reactivity patterns. The positional significance of this substitution extends beyond simple steric effects to include electronic and conformational influences that impact the overall behavior of the molecule.

From a structural perspective, the 2-methyl substitution introduces a stereocenter that gives rise to enantiomeric forms of the azetidine derivative. The specific stereochemistry at this position can significantly influence the biological activity and pharmacological properties of the compound, making the control of stereochemistry a critical consideration in synthetic applications. The methyl group at the 2-position also affects the conformational equilibrium of the azetidine ring, with the substituent preferring to adopt orientations that minimize steric interactions with other ring substituents.

The physical properties of 2-methyl-1-(para-tolylsulfonyl)azetidine reflect the combined influence of both the methyl and sulfonyl substituents. The compound exhibits a molecular weight of 225.31 and a predicted boiling point of 342.2 degrees Celsius, demonstrating increased volatility compared to the parent azetidine. The density of 1.214 grams per cubic centimeter indicates a relatively compact molecular structure, while the predicted pKa value of -4.62 reflects the strong electron-withdrawing effect of the sulfonyl group.

The reactivity profile of 2-methyl substituted azetidines differs significantly from that of unsubstituted analogs. The methyl substituent can influence the regioselectivity of ring-opening reactions by providing steric hindrance at one face of the molecule while simultaneously acting as an electron-donating group that modulates the electronic environment of adjacent carbon atoms. These combined effects create unique reactivity patterns that can be exploited in selective synthetic transformations.

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-1-(4-methylphenyl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-9-3-5-11(6-4-9)15(13,14)12-8-7-10(12)2/h3-6,10H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQQJOLVFQMWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340240 | |

| Record name | Azetidine, 2-methyl-1-(p-tolylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13595-47-6 | |

| Record name | Azetidine, 2-methyl-1-(p-tolylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The microwave-assisted synthesis of 2-methyl-1-(p-tolylsulfonyl)azetidine, reported by Malik and Nadir, utilizes aluminum oxide (Al₂O₃) and potassium hydroxide (KOH) under microwave irradiation. Key parameters include:

-

Temperature : 90°C

-

Time : 7 minutes (0.1167 hours)

-

Catalyst : Al₂O₃ (neutral support)

-

Base : KOH (1.5 equiv)

-

Yield : 75%

The reaction proceeds via a base-mediated intramolecular nucleophilic substitution, where the sulfonamide nitrogen attacks the adjacent carbon to form the azetidine ring. Microwave irradiation accelerates the reaction by enhancing molecular collisions, reducing side reactions such as hydrolysis or dimerization. Optimization studies revealed that exceeding 90°C led to decomposition, while lower temperatures (70°C) resulted in incomplete cyclization.

Substrate Scope and Limitations

This method is highly specific to N-sulfonylated precursors. Substrates with electron-withdrawing groups on the sulfonyl moiety exhibited reduced reactivity due to decreased nucleophilicity of the nitrogen. Conversely, electron-donating groups improved yields marginally (up to 78%) but risked side reactions under prolonged heating.

Lanthanum-Catalyzed Aminolysis of Epoxy Amines

Mechanistic Insights

A recent advancement employs La(OTf)₃ (lanthanum triflate) to catalyze the regioselective aminolysis of cis-3,4-epoxy amines. The protocol involves:

-

Catalyst : La(OTf)₃ (5 mol%)

-

Solvent : Dichloroethane (DCE)

-

Temperature : Reflux (83°C)

-

Time : 6–12 hours

-

Yield : 70–93%

The La³⁺ ion coordinates to the epoxide oxygen, polarizing the C–O bond and facilitating nucleophilic attack by the sulfonamide nitrogen. This method achieves exceptional regioselectivity (>20:1) for azetidine formation over pyrrolidine byproducts, which are common in uncatalyzed reactions.

Functional Group Tolerance

The catalytic system tolerates diverse functional groups, including Boc-protected amines, nitriles, and sulfides (Table 1). For example:

However, electron-deficient aromatic rings (e.g., nitro-substituted) inhibited reactivity, likely due to reduced nucleophilicity of the amine.

Sulfonylation of Azetidine Intermediates

Two-Step Synthesis via Azetidine Precursors

A conventional approach involves synthesizing 2-methylazetidine followed by sulfonylation with p-toluenesulfonyl chloride (TsCl).

Step 1: Azetidine Formation

2-Methylazetidine is prepared via cyclization of 3-chloropropylamine derivatives under basic conditions (e.g., NaH/THF).

Step 2: Sulfonylation

The azetidine intermediate reacts with TsCl (1.1 equiv) in dichloromethane (DCM) with triethylamine (Et₃N) as a base:

Challenges and Solutions

Competitive N-alkylation is mitigated by slow addition of TsCl at low temperatures. Steric hindrance from the 2-methyl group slightly reduces sulfonylation efficiency compared to unsubstituted azetidines.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: Azetidine, 2-methyl-1-(p-tolylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: Nucleophilic substitution reactions can replace the p-tolylsulfonyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinyl or thiol derivatives.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Azetidine derivatives have shown promise in the development of novel pharmaceuticals. The compound 2-methyl-1-(p-tolylsulfonyl)-azetidine serves as a building block for synthesizing biologically active molecules.

- Antimicrobial and Anticancer Activities : Research has indicated that azetidinones, which can be synthesized from azetidines, exhibit significant antimicrobial and anticancer properties. For instance, compounds derived from azetidinones have been evaluated for their effectiveness against various bacterial strains and cancer cell lines, demonstrating promising results in inhibiting the growth of pathogens like Mycobacterium tuberculosis .

- Thrombin Inhibition : Azetidine derivatives are also structural units in thrombin inhibitors, such as melagatran, which are crucial in anticoagulant therapies. The synthesis of chiral tetrasubstituted azetidines has been reported to enhance the efficacy of these inhibitors through improved stereoselectivity .

Polymer Science

The compound has been explored for its potential in polymer chemistry, particularly through anionic ring-opening polymerization (AROP).

- Polymer Precursor : N-sulfonylazetidines, including 2-methyl-1-(p-tolylsulfonyl)-azetidine, have been utilized to produce poly(N-sulfonylazetidine)s. These polymers are considered precursors to valuable polyimines, which are essential in various industrial applications due to their thermal stability and mechanical properties .

- Copolymers : Research has demonstrated that copolymerization of N-(tolylsulfonyl)azetidines can lead to linear copolymers with narrow dispersities. This approach allows for the optimization of polymer properties while mitigating issues such as insolubility encountered during homopolymerizations .

Synthetic Organic Chemistry

Azetidine compounds play a critical role in synthetic methodologies.

- Asymmetric Synthesis : The use of azetidines in asymmetric synthesis has been highlighted in recent studies. For example, methodologies involving chiral catalysts have been developed to synthesize azetidines with high enantioselectivity. This is particularly important for creating compounds with specific biological activities .

- Regioselective Synthesis : Novel synthetic routes have been established that allow for the regio- and diastereoselective synthesis of azetidines from simpler precursors. These methods enhance the scalability and efficiency of producing complex alkaloid-type structures .

Case Study 1: Antimicrobial Activity

A series of azetidinones were synthesized from 2-methyl-1-(p-tolylsulfonyl)-azetidine and tested against Mycobacterium tuberculosis. The derivatives exhibited minimal inhibitory concentrations (MIC) as low as 3.12 µg/mL, indicating strong potential as antimicrobial agents .

Case Study 2: Polymer Development

In a study on the AROP of N-(tolylsulfonyl)azetidines, researchers successfully produced linear copolymers with favorable properties for industrial applications. The copolymerization process demonstrated enhanced solubility and thermal stability compared to homopolymers derived from individual sulfonylazetidines .

Mechanism of Action

The mechanism of action of Azetidine, 2-methyl-1-(p-tolylsulfonyl)- involves its ability to undergo ring-opening reactions due to the significant ring strain. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to biological effects. The p-tolylsulfonyl group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity to targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physicochemical Properties

Key physicochemical parameters, such as logD (lipophilicity) and TPSA (Topological Polar Surface Area), influence permeability and cellular potency.

*Estimated based on structurally related azetidines .

†Inferred from similar sulfonamide-azetidine hybrids .

Key Findings :

- Substitution at the azetidine ring (e.g., 3-methoxy vs. 3-cyano) significantly impacts TPSA. Higher TPSA (e.g., 108 Ų for 3-cyano azetidine) correlates with reduced membrane permeability despite similar logD values .

Structural and Functional Analogues

Pyrrolidine and Azetidine Matched Pairs

- Pyrrolidine Derivatives : Five-membered pyrrolidine rings generally exhibit higher conformational flexibility. For example, pyrrolidine-based TEAD inhibitors (e.g., compound 37) show EC₅₀ values of 4.5–8.8 nM for TEAD2/3, comparable to azetidine analogs. However, azetidines like (S)-3 demonstrate lower permeability (AMP < 10 nm/s) due to higher basicity (pKaH = 9.5) .

- Two-Carbon Linked Azetidines : Compound 5 (two-carbon linker) shows >10-fold lower potency than pyrrolidine analogs, emphasizing the sensitivity of activity to linker length and ring size .

Brominated Azetidines and γ-Lactams

Challenges and Opportunities

- Permeability Limitations : High TPSA and basicity in azetidines often reduce cellular uptake, necessitating structural optimization (e.g., reducing polar groups) .

- Stereochemical Sensitivity : Enantiomers like (S)-3 and (R)-3 show divergent potencies, underscoring the need for chiral resolution in synthesis .

Biological Activity

Azetidine, 2-methyl-1-(p-tolylsulfonyl)- is a compound of significant interest in medicinal chemistry and materials science due to its unique structural characteristics and biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Azetidine, 2-methyl-1-(p-tolylsulfonyl)- features a four-membered ring containing one nitrogen atom, with a methyl group at the second position and a p-tolylsulfonyl group at the first position. The sulfonyl group enhances the electron density around the nitrogen atom, influencing its reactivity and biological interactions. The compound has a melting point of 119-122 °C and is recognized for its potential applications in organic synthesis and polymerization reactions .

The biological activity of Azetidine, 2-methyl-1-(p-tolylsulfonyl)- is primarily attributed to its ability to function as a nucleophile . The electron-rich nitrogen within the azetidine ring allows it to participate in various chemical reactions, including nucleophilic attacks that can stabilize transition states during these transformations. This property is critical in its application as a building block in drug design and synthesis .

Biological Activity

Research has demonstrated that azetidines exhibit various biological activities, including potential anti-cancer properties. For instance, studies on azetidine amides have shown them to inhibit STAT3, a transcription factor involved in cancer cell proliferation . Specifically, while some analogues of azetidine showed potent inhibition of STAT3 in vitro, they exhibited weak cellular activity against breast cancer cell lines due to poor membrane permeability .

Case Study: Anti-Cancer Activity

In a study evaluating azetidine derivatives for their effects on human breast cancer cells (MDA-MB-231 and MDA-MB-468), it was found that despite their sub-micromolar potency in cell-free assays, these compounds demonstrated limited efficacy at higher concentrations (up to 10 μM) in cellular environments. This discrepancy highlights the challenges associated with drug development from small molecules like azetidines, particularly regarding their bioavailability .

Polymerization Studies

Azetidine derivatives have also been investigated for their potential in polymer chemistry. The anionic ring-opening polymerization (AROP) of N-(tolylsulfonyl)azetidines has been explored to create linear polymers with improved solubility compared to homopolymers . The copolymerization of different azetidine derivatives has shown promise in producing materials with desirable properties for applications in various fields, including biomedicine and materials science.

| Polymerization Conditions | Monomer Ratio | Resulting Polymer | Solubility |

|---|---|---|---|

| AROP | 1:1 (pTsAzet:oTsAzet) | p(pTsAzet-co-oTsAzet) | Soluble in DMF, DMSO |

| AROP | Varying initiator ratios | Controlled molecular weight | Monomodal SEC traces |

Q & A

Q. How can researchers address conflicting NMR data in diastereomer characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.